molecular formula C21H22N2O3 B8552004 2-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-isoindole-1,3-dione

2-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-isoindole-1,3-dione

Cat. No. B8552004
M. Wt: 350.4 g/mol
InChI Key: XNVUOPFLRRDEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-isoindole-1,3-dione is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-isoindole-1,3-dione

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-[4-(2-piperidin-1-ylethoxy)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C21H22N2O3/c24-20-18-6-2-3-7-19(18)21(25)23(20)16-8-10-17(11-9-16)26-15-14-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-15H2

InChI Key

XNVUOPFLRRDEEI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL vial which contained a solution of 2-(4-Hydroxy-phenyl)-isoindole-1,3-dione (239 mg, 1 mmol) and 1-(2-chloroethyl) piperidine hydrochloride (390 mg, 2 mmol) in DMF (15 mL) was added K2CO3 (600 mg, 4.5 mmol) at rt. The reaction mixture was heated to 85° C. and stirred at 85° C. for 72 h. After cooled to rt, the reaction mixture was poured into 50 mL ice-water mixture and then was extracted with EtOAc (3×30 mL). The combined organic layers were washed with water (3×30 mL), brine (30 mL) and dried over Na2SO4. After concentrated in vacuo, the residue was purified by a column chromatography on silica gel to yield the title product, (90 mg, 28%); LCMS; 97%, ESI+; Calcd: 350.4; Found m/z: 351.6 (M+1); 1HNMR (400 MHz, CDCl3) δ 1.40-1.68 (m, 6H), 2.52 (br, 4H), 2.80 (t, J=6.0 Hz, 2H), 4.15 (t, J=6.0 Hz, 2H), 7.02 (d, J=9.2 Hz, 2H), 7.32 (d, J=9.2 Hz, 2H), 7.77-7.79 (m, 2H), 7.84-7.96 (M, 2H).
Quantity
239 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step Two
Name
Quantity
600 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
28%

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